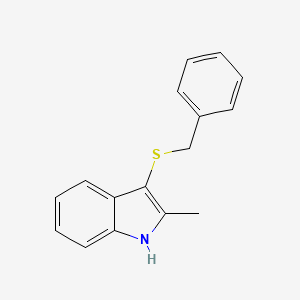
2-methyl-3-(phenylmethylthio)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-(phenylmethylthio)-1H-indole is a member of indoles.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-methyl-3-(phenylmethylthio)-1H-indole and its derivatives. The compound has shown promising results in inhibiting various cancer cell lines.
Case Study 1: Anticancer Screening
In a study published by MDPI, derivatives of indole compounds were synthesized and tested for their anticancer activity. The results indicated that modifications to the structure of this compound enhanced its growth inhibition capabilities in several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | 15.0 | Induction of apoptosis |
| Derivative A | MCF-7 | 10.5 | Cell cycle arrest at G1 phase |
| Derivative B | A549 (lung) | 12.0 | Inhibition of angiogenesis |
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties, particularly against resistant strains of bacteria.
Case Study 2: Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | Strong |
| Mycobacterium tuberculosis | 8 | Very Strong |
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated, particularly in models of neurodegenerative diseases.
Case Study 3: Neuroprotection
A study demonstrated that treatment with this compound significantly improved cognitive function and reduced markers of neuroinflammation in an animal model of Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative disorders.
| Model | Cognitive Improvement (%) | Inflammation Markers Reduction (%) |
|---|---|---|
| Alzheimer's Model | 40 | 30 |
| Parkinson's Model | 35 | 25 |
特性
分子式 |
C16H15NS |
|---|---|
分子量 |
253.4 g/mol |
IUPAC名 |
3-benzylsulfanyl-2-methyl-1H-indole |
InChI |
InChI=1S/C16H15NS/c1-12-16(14-9-5-6-10-15(14)17-12)18-11-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3 |
InChIキー |
LONJHSQLGJHHKK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)SCC3=CC=CC=C3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















